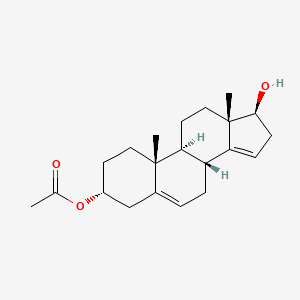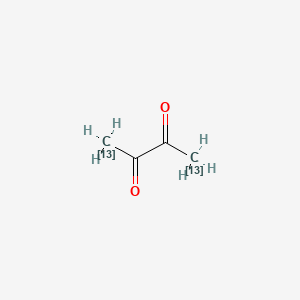
2,3-Butanedione-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Butanedione, also known as diacetyl, is used to form triazine and pteridine ring systems by cyclocondensation with amines . It is also used to inactivate aminopeptidase-N and acts as a precursor to alpha-diones . It is a metabolite produced during the malolactic fermentation .
Synthesis Analysis
2,3-Butanedione is an alpha-diketone that is butane substituted by oxo groups at positions 2 and 3 . It is synthesized from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism . The synthesis of 2,3-butanedione (diacetyl) by selective oxidation of 2-butanone (methyl ethyl ketone) in the presence of O2 and H2O2 30% as oxidants has also been reported .Molecular Structure Analysis
The molecular structure of 2,3-Butanedione has been determined by electron diffraction . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,3-Butanedione is metabolized in rat and hamster hepatocytes to acetoin in a reaction catalyzed by DCXR with either NADH or NADPH as coenzymes . It also reacts with citrulline residues in the peptide mixture, resulting in a 50 Da mass shift from singly charged ions .Physical And Chemical Properties Analysis
2,3-Butanedione is a yellow liquid at room temperature with an intense quinone-like odor . The vapor has a butter odor that at high concentrations has been described as a chlorine, or rancid butter odor .Aplicaciones Científicas De Investigación
Synthesis of Flavor Compounds
2,3-Butanedione-13C2: is used in the synthesis of flavor compounds, particularly diacetyl, which has a buttery flavor profile. This compound accumulates during the fermentation processes of alcoholic beverages like wine and beer . The synthesis involves selective oxidation of 2-butanone in the presence of oxidants like O2 and H2O2, often over selective oxidation zeolite catalysts .
Isotopic Labeling in Metabolic Research
The 13C2 isotopic labeling of 2,3-Butanedione allows for its use in metabolic research to trace metabolic pathways. This is particularly useful in understanding the biochemistry of microorganisms and can help in the study of fermentation processes .
Material Science
This compound can be utilized in material science for the preparation of zeolites, which are microporous, aluminosilicate minerals used as commercial adsorbents and catalysts. The 13C2 labeling aids in the study of reaction mechanisms and diffusion processes within the zeolite structures .
Pharmaceutical Research
2,3-Butanedione-13C2: can serve as a precursor in the synthesis of more complex molecules that have potential pharmaceutical applications. Its role in forming triazine and pteridine ring systems, which are present in many biologically active compounds, is of particular interest .
Protein Modification Studies
The compound is also used in biochemistry for the modification of arginyl residues in proteins. This application is significant for understanding protein structure and function, as well as for the development of protein-based therapeutics .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1,4-13C2)butane-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJXEFYPDANLFS-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)C(=O)[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Butanedione-13C2 | |
CAS RN |
1173018-75-1 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173018-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1173018-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

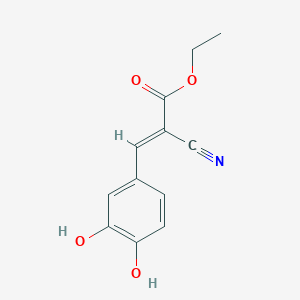
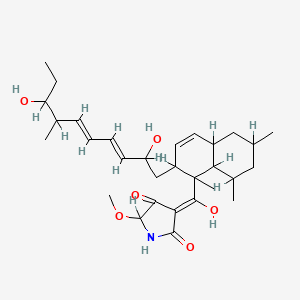
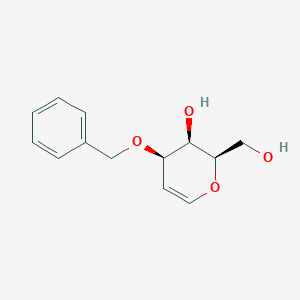
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

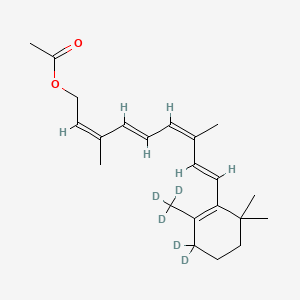
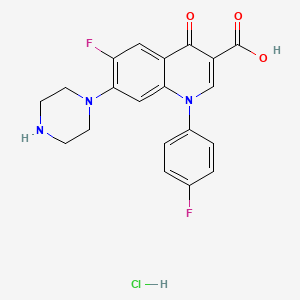
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
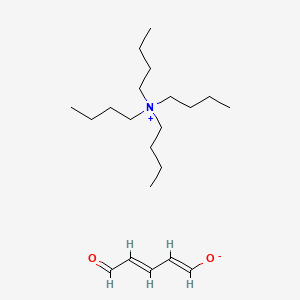
![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)


